molecular formula C33H42F4N4O6S3 B12777229 Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- CAS No. 169168-50-7

Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-

Cat. No.: B12777229
CAS No.: 169168-50-7
M. Wt: 762.9 g/mol
InChI Key: HURRTIMYJDPUGL-GOVMIMJISA-N
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Description

Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-c]pyridine core, multiple functional groups, and stereochemistry, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
  • Introduction of the carboxamide group via amidation reactions.
  • Functionalization of the core with various substituents using nucleophilic substitution, electrophilic addition, or other organic reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-c)pyridine-6-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce alcohols or amines.
  • Substitution may result in the introduction of new functional groups.

Scientific Research Applications

Thieno(3,2-c)pyridine-6-carboxamide derivatives have diverse applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects. The specific pathways and targets depend on the functional groups and stereochemistry of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thieno(3,2-c)pyridine-6-carboxamide may include:

  • Thieno[2,3-d]pyrimidine derivatives.
  • Pyridine-2-carboxamide derivatives.
  • Benzothiophene derivatives.

Uniqueness

The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide lies in its specific structure, which combines a thieno[3,2-c]pyridine core with multiple functional groups and stereochemistry. This unique combination can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

169168-50-7

Molecular Formula

C33H42F4N4O6S3

Molecular Weight

762.9 g/mol

IUPAC Name

(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide

InChI

InChI=1S/C33H42F4N4O6S3/c1-32(2,3)40-30(44)26-15-28-20(13-14-48-28)16-41(26)17-27(42)24(18-49-22-7-5-4-6-8-22)38-29(43)25(39-31(45)33(35,36)37)19-50(46,47)23-11-9-21(34)10-12-23/h4-12,20,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t20-,24+,25-,26+,27-,28+/m1/s1

InChI Key

HURRTIMYJDPUGL-GOVMIMJISA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O

Origin of Product

United States

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